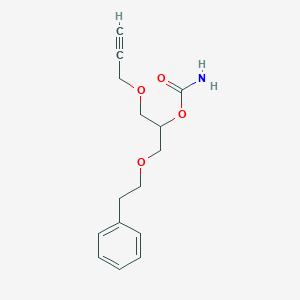
1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects in laboratory experiments, making it a promising candidate for further investigation. In
Mechanism Of Action
The mechanism of action of 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit various biochemical and physiological effects in laboratory experiments. For example, it has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which are implicated in many disease processes. Additionally, this compound has been shown to increase the activity of antioxidant enzymes and promote the survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its relatively low toxicity. Additionally, this compound is readily available and can be synthesized using relatively simple methods. However, one limitation is that its mechanism of action is not yet fully understood, which may make it challenging to optimize its therapeutic potential.
Future Directions
There are many potential future directions for research on 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate. For example, further studies could be conducted to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, this compound could be investigated for its potential in treating other diseases, such as Parkinson's disease and multiple sclerosis. Finally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-phenethyloxy-3-(2-propynyloxy)-2-propanol with carbamic acid. The reaction is typically carried out under anhydrous conditions using a suitable solvent and catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, this compound has been investigated for its potential in treating cancer, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
16221-67-3 |
|---|---|
Product Name |
1-Phenethyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C15H19NO4/c1-2-9-18-11-14(20-15(16)17)12-19-10-8-13-6-4-3-5-7-13/h1,3-7,14H,8-12H2,(H2,16,17) |
InChI Key |
GIFPZZQQRZLDRV-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N |
Canonical SMILES |
C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N |
synonyms |
1-(2-Phenylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



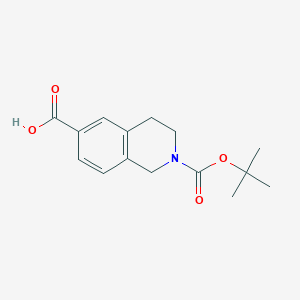
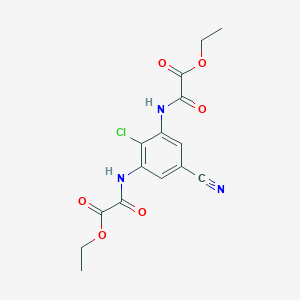
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
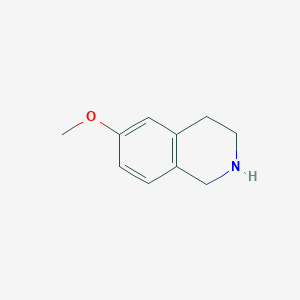
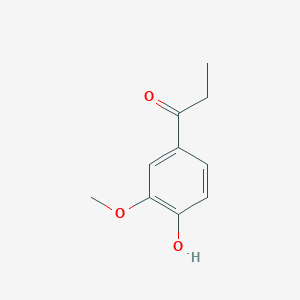
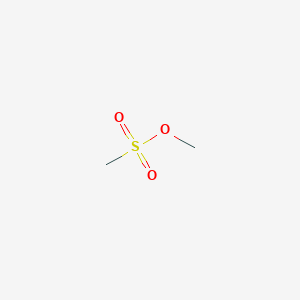
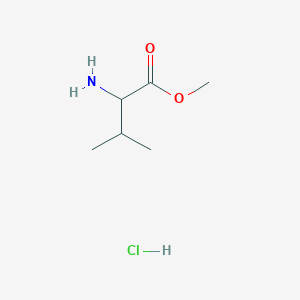
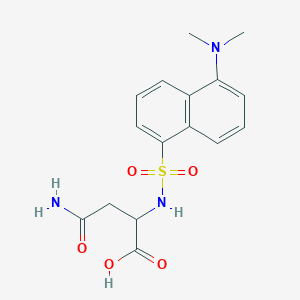
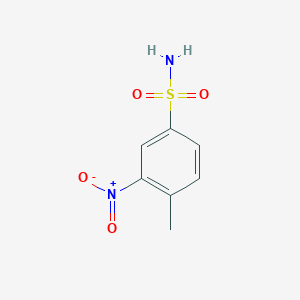
![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
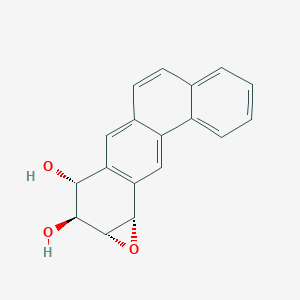
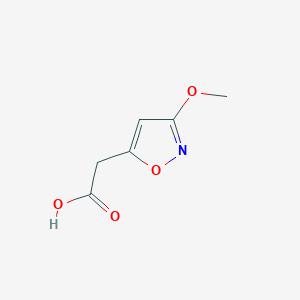
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)